molecular formula C9H13Cl2NS B2896272 3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride CAS No. 2309460-92-0

3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride

Cat. No. B2896272
CAS RN: 2309460-92-0
M. Wt: 238.17
InChI Key: FSLAGVVMNJABPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Chalcones are synthesized by Claisen-Schmidt condensation, which involves cross-aldol condensation of appropriate aldehydes and ketones by base catalyzed or acid catalyzed reaction followed by dehydration .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be quite diverse. For example, 3-(5-chlorothiophen-2-yl)pyrrolidine contains total 22 bond(s); 12 non-H bond(s), 5 multiple bond(s), 1 rotatable bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 secondary amine(s) (aliphatic), 1 Pyrrolidine(s), and 1 Thiophene(s) .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary. For example, 3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal has a molecular weight of 186.66, is stored at 4 degrees Celsius, and is a powder .

Scientific Research Applications

Reactions and Synthesis

Reactions of Chlorosulfanyl Derivatives of Cyclobutanones with Different Nucleophiles : Research on chlorosulfanyl derivatives of cyclobutanones reveals the potential of these compounds to undergo substitution reactions with various nucleophiles, including amines. This study highlights the versatility of cyclobutanones in synthetic chemistry, potentially applicable to the synthesis and modification of compounds like "3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine; hydrochloride" (Majchrzak et al., 2006).

Synthesis of 3-Benzyl-1,3-thiazolidines via Cycloaddition : The generation of 3-benzyl-1,3-thiazolidines through cycloaddition of azomethine ylides with thiocarbonyl compounds provides insight into the synthesis of cyclic structures that may be relevant to understanding the synthesis pathways of "3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine; hydrochloride" (Gebert et al., 2003).

Antimicrobial and Cytotoxic Activity

Antimicrobial and Cytotoxic Activity of Azetidine-2-one Derivatives : The synthesis and evaluation of azetidine-2-one derivatives of 1H-benzimidazole for antimicrobial and cytotoxic properties highlight the potential biomedical applications of structurally complex cyclobutane derivatives (Noolvi et al., 2014).

Mechanism of Action

While the specific mechanism of action for “3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride” is not available, thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards of thiophene-based compounds can also vary. For example, 3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal has hazard statements H302, H312, H315, H319, H332, H335 indicating it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This has made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS.ClH/c1-11-7-4-6(5-7)8-2-3-9(10)12-8;/h2-3,6-7,11H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLAGVVMNJABPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C2=CC=C(S2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride

CAS RN

2309460-92-0
Record name 3-(5-chlorothiophen-2-yl)-N-methylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.